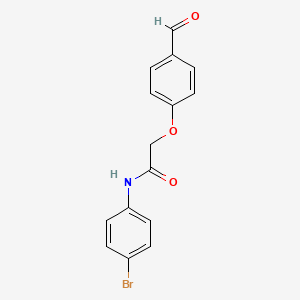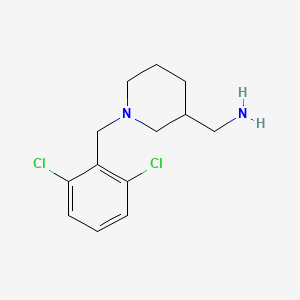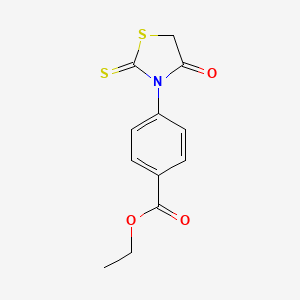
3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound that features a thiophene ring and a trifluoromethyl group attached to a 1,2,4-triazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with trifluoroacetic acid and a suitable dehydrating agent, such as phosphorus oxychloride (POCl₃), to form the triazole ring.
Reaction Conditions:
Reagents: Thiophene-2-carboxylic acid hydrazide, trifluoroacetic acid, phosphorus oxychloride.
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or chloroform.
Temperature: Typically, the reaction is carried out at elevated temperatures (80-100°C) to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydro-1,2,4-triazole derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial or antifungal effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes.
Material Science: In electronic applications, the compound’s unique electronic structure allows it to participate in charge transfer processes, making it useful in the design of organic semiconductors.
Comparación Con Compuestos Similares
Similar Compounds
3-(Thiophen-2-yl)-1H-1,2,4-triazole: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
5-(Trifluoromethyl)-1H-1,2,4-triazole:
3-(Furan-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole: Similar structure but with a furan ring instead of thiophene, leading to different electronic properties.
Uniqueness
3-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-1,2,4-triazole is unique due to the combination of the thiophene ring and the trifluoromethyl group, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C7H4F3N3S |
|---|---|
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
3-thiophen-2-yl-5-(trifluoromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C7H4F3N3S/c8-7(9,10)6-11-5(12-13-6)4-2-1-3-14-4/h1-3H,(H,11,12,13) |
Clave InChI |
KOWRVWHDSKNGJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NNC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12110057.png)



![Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12110074.png)

![Benzoic acid, 2-[(4-bromobenzoyl)amino]-](/img/structure/B12110084.png)
![5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B12110090.png)

![4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12110098.png)



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12110142.png)
